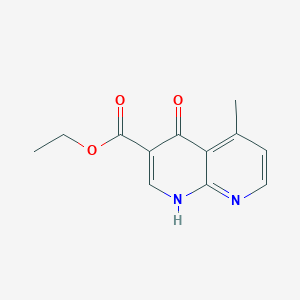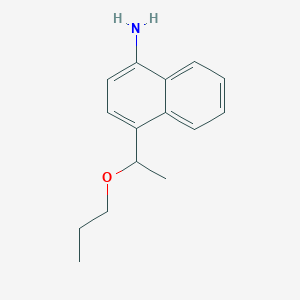
5-Anilinoquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Phenylamino)quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The structure of 5-(Phenylamino)quinolin-8-ol consists of a quinoline ring system substituted with a phenylamino group at the 5-position and a hydroxyl group at the 8-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylamino)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with aniline or its derivatives. One common method is the azo coupling reaction, where 8-hydroxyquinoline is reacted with 4-(phenyldiazenyl)benzenediazonium chloride in a basic medium . The reaction conditions often include the use of solvents such as chloroform or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for 5-(Phenylamino)quinolin-8-ol may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(Phenylamino)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The phenylamino group can be reduced to form corresponding amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinone derivatives, while reduction of the phenylamino group may yield amine derivatives.
科学的研究の応用
作用機序
The mechanism of action of 5-(Phenylamino)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to chelate metal ions, disrupting essential metal-dependent enzymes in pathogens . In cancer research, the compound may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress .
類似化合物との比較
Similar Compounds
Some similar compounds to 5-(Phenylamino)quinolin-8-ol include:
- 8-Hydroxyquinoline
- 5-(Morpholin-4-ylmethyl)quinolin-8-ol
- 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol
- 7-(4-Nitrophenylamino)phenylmethylquinolin-8-ol
Uniqueness
5-(Phenylamino)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenylamino and hydroxyl groups allows for diverse reactivity and potential applications in various fields. Its ability to form stable metal complexes and exhibit significant biological activities makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
60093-42-7 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC名 |
5-anilinoquinolin-8-ol |
InChI |
InChI=1S/C15H12N2O/c18-14-9-8-13(12-7-4-10-16-15(12)14)17-11-5-2-1-3-6-11/h1-10,17-18H |
InChIキー |
VCWFGMRKMRNTRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=NC3=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)
![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)
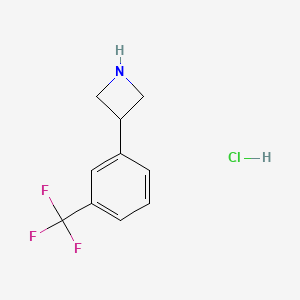
![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)
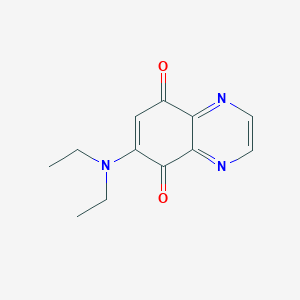
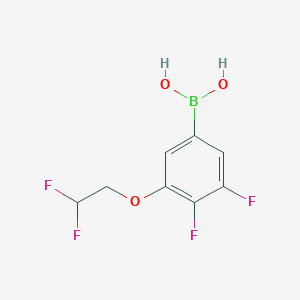
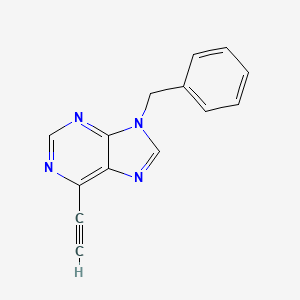

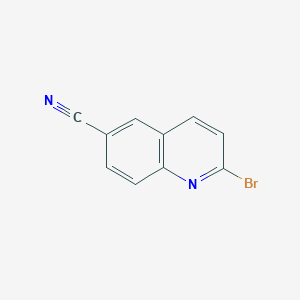

![8-Nitro-2H-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one](/img/structure/B11875298.png)
